molecular formula C16H24N2O4 B10976541 2,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide

2,4-dimethoxy-N-[3-(morpholin-4-yl)propyl]benzamide

Cat. No.: B10976541
M. Wt: 308.37 g/mol
InChI Key: BEMHRPUEORHBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE is a benzamide derivative known for its diverse applications in scientific research. Benzamides are a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries . This compound is characterized by the presence of methoxy groups at the 2 and 4 positions on the benzene ring and a morpholinopropyl group attached to the amide nitrogen.

Preparation Methods

The synthesis of 2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE typically involves the reaction of 2,4-dimethoxybenzoic acid with 3-morpholinopropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).

Scientific Research Applications

2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE has several applications in scientific research:

Comparison with Similar Compounds

2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE can be compared with other benzamide derivatives such as:

The uniqueness of 2,4-DIMETHOXY-N~1~-(3-MORPHOLINOPROPYL)BENZAMIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

2,4-dimethoxy-N-(3-morpholin-4-ylpropyl)benzamide

InChI

InChI=1S/C16H24N2O4/c1-20-13-4-5-14(15(12-13)21-2)16(19)17-6-3-7-18-8-10-22-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19)

InChI Key

BEMHRPUEORHBMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCCCN2CCOCC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.